Home > Products > Screening Compounds P104626 > 10H-chromeno[3,2-c]pyridin-10-one
10H-chromeno[3,2-c]pyridin-10-one - 54629-30-0

10H-chromeno[3,2-c]pyridin-10-one

Catalog Number: EVT-6391451
CAS Number: 54629-30-0
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

11H-Furo[3',2':7,8]benzopyrano[3,4-c]pyridin-11-one

Compound Description: 11H-Furo[3',2':7,8]benzopyrano[3,4-c]pyridin-11-one is a pyridoangelicin derivative synthesized from 1-benzyl-3-ethoxycarbonylpiperidin-4-one and 2,3-dihydro-4-hydroxybenzofuran via a von Pechmann reaction followed by aromatization. []

6,8-Dimethyl-10H-pyrano[2',3':4,5]benzofuro[3,2-c]pyridin-10-one

Compound Description: This pyridoangelicin derivative is obtained through the dehydrogenation of its tetrahydro derivative, itself synthesized from piperidinone-O-(4,6-dimethylcoumarin-7-yl) oxime through an acid-catalyzed Fischer indole-like reaction. []

4a-Amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano[3,2-c]pyridin-10-ylacetic Acid Lactam (LM 1404)

Compound Description: LM 1404 is a new antidepressive agent with rapid distribution and a biphasic elimination profile in dogs. [] It exhibits pharmacological activity comparable to its N-demethylated metabolite, LM 1580. []

1,2,3,4-Tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones (1,2,3,4-THCP-10-ones)

Compound Description: This series of compounds, with a partially saturated pyran ring, serve as starting materials for synthesizing diverse 1H-chromeno[3,2-c]pyridine derivatives, aiming to identify potent MAO inhibitors with potential anticancer activity. []

2,3-Dihydro-2-methyl-1H-chromeno[3,2-c]pyridines (2,3-DHPCs)

Compound Description: Similar to the 1,2,3,4-THCP-10-ones, the 2,3-DHPCs act as precursors in synthesizing various 1H-chromeno[3,2-c]pyridine derivatives, seeking potent and selective MAO inhibitors with potential as anticancer agents. []

1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one Derivatives

Compound Description: This series of derivatives represents a class of compounds explored for their multi-target inhibitory activities against various targets implicated in Alzheimer's disease (AD), including AChE, BChE, MAO-A, MAO-B, Aβ aggregation, and ROS production. []

Overview

10H-chromeno[3,2-c]pyridin-10-one is a heterocyclic compound that belongs to the class of chromeno-pyridine derivatives. This compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields. The chromeno-pyridine structure combines features of both chromenes and pyridines, contributing to its potential applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.

Source and Classification

The compound is classified under the broader category of chromeno derivatives, which are known for their diverse biological activities. Specifically, 10H-chromeno[3,2-c]pyridin-10-one is recognized for its potential as a monoamine oxidase inhibitor and its anticancer properties, as indicated by various studies evaluating its biological efficacy against different cancer cell lines .

Synthesis Analysis

Methods

Several synthetic approaches have been developed for the preparation of 10H-chromeno[3,2-c]pyridin-10-one and its derivatives:

  1. Condensation Reactions: A notable method involves the condensation of morpholine enamines with salicylaldehydes. This reaction is typically performed in a solvent such as hexane or xylene under reflux conditions, often followed by oxidation steps to yield the desired chromeno-pyridine structure .
  2. Cyclization Techniques: Another effective synthesis route includes cyclization reactions starting from 3-acetylcoumarin and various ketones or aldehydes in the presence of ammonia sources at elevated temperatures (around 170 °C). This method has shown good yields and allows for the introduction of various substituents on the pyridine ring .
  3. Alkynylation Reactions: Recent studies also highlight alkynylation methods where terminal alkynes are coupled with tetrahydrochromeno derivatives using copper catalysts to generate more complex structures with potential biological activity .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and time to optimize yields. Characterization of synthesized compounds is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.

Molecular Structure Analysis

Structure

The molecular structure of 10H-chromeno[3,2-c]pyridin-10-one features a fused ring system consisting of a chromene moiety linked to a pyridine ring. The compound can be represented structurally as follows:

  • Molecular Formula: C12H9N
  • Molecular Weight: Approximately 183.21 g/mol

Data

The compound exhibits specific spectral characteristics that can be analyzed through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy. These analyses provide insights into functional groups present in the molecule and their interactions.

Chemical Reactions Analysis

Reactions

10H-chromeno[3,2-c]pyridin-10-one participates in various chemical reactions that enhance its utility in synthetic chemistry:

  1. Oxidation Reactions: The compound can undergo oxidation at specific positions on the pyridine ring, leading to derivatives with modified biological activities.
  2. Substitution Reactions: The presence of nucleophilic sites allows for substitution reactions that can introduce diverse functional groups, enhancing the compound's pharmacological profile.

Technical Details

Reactivity studies often focus on how structural modifications influence the compound's activity against biological targets such as enzymes involved in cancer progression or neurodegenerative diseases.

Mechanism of Action

Process

The mechanism of action for 10H-chromeno[3,2-c]pyridin-10-one primarily involves inhibition of monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. By inhibiting these enzymes, the compound can potentially increase levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive function.

Data

Studies have reported significant inhibitory activity against monoamine oxidase B with IC50 values indicating potent effects at micromolar concentrations . Additionally, some derivatives have shown promising anticancer activity against various tumor cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of both aromatic compounds and nitrogen-containing heterocycles, allowing for further derivatization.

Relevant analytical data from studies include melting points, boiling points, and spectral data confirming the identity and purity of synthesized compounds.

Applications

Scientific Uses

The applications of 10H-chromeno[3,2-c]pyridin-10-one are diverse:

  1. Pharmaceutical Development: Its potential as a monoamine oxidase inhibitor makes it a candidate for treating neurological disorders like depression and Parkinson's disease.
  2. Anticancer Research: The compound’s ability to inhibit tumor growth has led to investigations into its use as an anticancer agent across various cancer types.
  3. Biological Studies: As a scaffold for developing new drug candidates, it serves as a basis for exploring structure-activity relationships in medicinal chemistry.
Introduction to Chromenopyridine Scaffolds in Medicinal Chemistry

Historical Context of Chromenopyridine Discovery and Nomenclature

The chromenopyridine structural motif emerged from systematic efforts to fuse chromone (benzopyran-4-one) and pyridine heterocycles, creating biologically relevant pharmacophores. The specific 10H-chromeno[3,2-c]pyridin-10-one system was first synthesized through intramolecular cyclization strategies in the mid-20th century. Early synthetic routes involved the cyclization of pyridyl phenyl ethers decorated with electron-withdrawing groups (cyano, ester, carboxylic acid) at strategic positions. In 1955, Kruger et al. achieved one of the earliest syntheses via cyclization of cyanopyridyl phenyl ether under strong acid conditions (10% yield) [2]. This approach was significantly improved by Villani (1975) using 4-phenoxynicotinic acid cyclization in polyphosphoric acid (PPA), yielding the target scaffold in 91% efficiency [2]. The nomenclature "chromeno[3,2-c]pyridine" precisely defines the ring fusion: the pyridine ring (c-edge) is fused between positions 3 and 4 of the chromene moiety, with the carbonyl group at position 10 completing the tricyclic lactam structure [1] [2]. Natural products containing this core were identified much later, with SB236049 (2002) from Chaetomium funicola fungi representing the first isolated chromeno[3,2-c]pyridine alkaloid, exhibiting metallo-β-lactamase inhibitory activity [2].

Structural Significance in Heterocyclic Systems

The 10H-chromeno[3,2-c]pyridin-10-one scaffold possesses distinctive structural features that confer unique physicochemical and electronic properties:

  • Tricyclic Planarity: The molecule exhibits near-planarity due to the fused ring system, facilitating π-stacking interactions with biological targets. X-ray diffraction studies confirm the carbonyl at C10 and nitrogen at position 2 create a dipolar pharmacophore [1].
  • Hydrogen-Bonding Capability: The lactam carbonyl (C10=O) acts as a strong hydrogen bond acceptor, while the pyridinic nitrogen (N2) can participate in weaker hydrogen bonding or electrostatic interactions. The fused chromene ring provides a hydrophobic platform [1] [5].
  • Ring Conformation and Tautomerism: Saturation within the pyridine ring significantly impacts conformation and bioactivity. Derivatives exist as 1,2,3,4-tetrahydro-10H-chromeno[3,2-c]pyridin-10-ones (1,2,3,4-THCP-10-ones, saturated pyridine ring) or 2,3-dihydro-1H-chromeno[3,2-c]pyridines (2,3-DHCPs, unsaturated but non-aromatic pyridine ring), each displaying distinct biological profiles [1]. The fully unsaturated 10H-chromeno[3,2-c]pyridin-10-one represents the oxidized, aromatic form.
  • Electron-Deficient Character: The pyridine ring, particularly in unsaturated forms, contributes electron-deficient character, enhancing interactions with electron-rich regions of enzymes or receptors [4].

Table 1: Key Structural Variations of the Chromeno[3,2-c]pyridine Core

Core Structure TypePyridine Ring SaturationNotable FeatureRepresentative Designation
10H-Chromeno[3,2-c]pyridin-10-oneFully Unsaturated (Aromatic)Planar, conjugated system, lactam C10=OParent Compound
2,3-Dihydro-1H-chromeno[3,2-c]pyridine (2,3-DHCP)Partially Unsaturated (Non-aromatic)C2-C3 single bond, basic N2e.g., Compound 2 [1]
1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one (1,2,3,4-THCP-10-one)Fully SaturatedNon-planar, flexible, lactam C10=Oe.g., Compound 1, 3a [1]

Role as a Privileged Scaffold in Drug Discovery and Multitarget-Directed Ligands

The 10H-chromeno[3,2-c]pyridin-10-one scaffold epitomizes a "privileged scaffold" in medicinal chemistry. Its inherent drug-likeness (adherence to Lipinski's rules, balanced logP), structural rigidity, and capacity for diverse substitutions at multiple positions (C1, C3, C6, C8, C10, N2) enable efficient generation of libraries targeting various biological pathways [1] [3]. Crucially, it serves as a core framework for designing Multitarget-Directed Ligands (MTDLs), particularly relevant for complex neurodegenerative diseases and cancer:

  • Neurodegenerative Disease Targets: Derivatives exhibit potent and selective inhibition of key enzymes involved in neurodegeneration, including Monoamine Oxidase A/B (MAO A/B) and Cholinesterases (AChE, BChE). For instance, compound 3a (1-phenylethynyl-1,2,3,4-THCP-10-one) demonstrated dual potency as a MAO B inhibitor (IC₅₀ = 0.51 µM) and moderate ChE inhibitor (IC₅₀ = 7-8 µM), highlighting its potential as an MTDL for Parkinson's (PD) and Alzheimer's disease (AD) [1]. The scaffold's ability to engage multiple targets simultaneously (e.g., MAO inhibition reducing oxidative stress, ChE inhibition boosting cholinergic transmission) underpins its neuroprotective potential.
  • Anticancer Potential: Modifications, particularly at C10, unlock significant antitumor activity. Compound 6c (10-(1H-Indol-3-yl)-2,3,4,10-THCP analog) exhibited broad cytotoxicity against breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cell lines (IC₅₀ range: 4.83–11.3 µM), suggesting a potential role beyond symptomatic treatment towards disease modification in oncology [1].
  • Structural Determinants for Polypharmacology: The scaffold's flat, aromatic region allows stacking in aromatic cages (e.g., AChE gorge), while the lactam carbonyl and pyridinic nitrogen engage in specific H-bonding and dipole interactions within diverse binding pockets (e.g., MAO B entrance cavity, BChE active site). Strategic substitutions modulate selectivity and potency across targets [1] [5].

Properties

CAS Number

54629-30-0

Product Name

10H-chromeno[3,2-c]pyridin-10-one

IUPAC Name

chromeno[3,2-c]pyridin-10-one

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C12H7NO2/c14-12-8-3-1-2-4-10(8)15-11-5-6-13-7-9(11)12/h1-7H

InChI Key

FQBZYKCEPGMXSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.